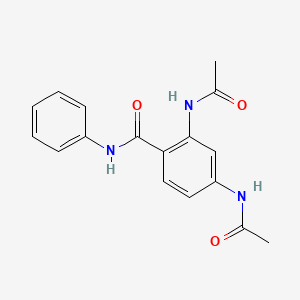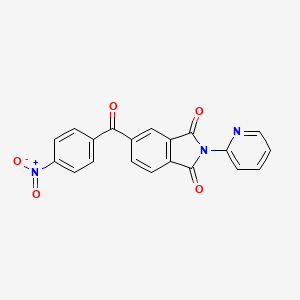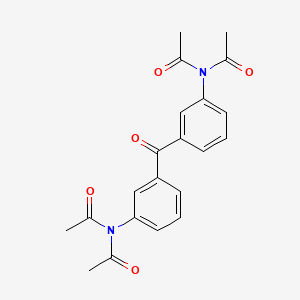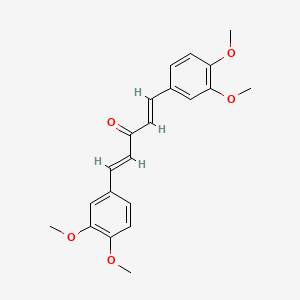
2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide
描述
2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide, commonly known as BTA, is a thiazolidinone derivative that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. BTA possesses unique structural and chemical properties that make it an attractive molecule for research purposes.
作用机制
The mechanism of action of BTA is not fully understood. However, it has been suggested that BTA exerts its antitumor activity by inducing apoptosis in cancer cells. BTA has also been shown to inhibit the activity of certain enzymes involved in glucose metabolism, which may contribute to its antidiabetic activity.
Biochemical and Physiological Effects:
BTA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in glucose metabolism, such as aldose reductase and α-glucosidase. BTA has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, BTA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
实验室实验的优点和局限性
BTA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, BTA exhibits a wide range of biological activities, making it a versatile molecule for studying various biochemical and physiological processes.
However, there are also some limitations to using BTA in lab experiments. One limitation is that the mechanism of action of BTA is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, BTA may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on BTA. One potential direction is to investigate the potential use of BTA in combination with other drugs for treating cancer. Another direction is to study the mechanism of action of BTA in more detail to better understand its biological effects. Additionally, BTA could be further investigated for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
科学研究应用
BTA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antidiabetic activities. BTA has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. BTA has been investigated for its potential use in treating diabetes by regulating glucose metabolism.
属性
IUPAC Name |
2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-14-8-6-13(7-9-14)19-16(22)11-20-17(23)15(25-18(20)24)10-12-4-2-1-3-5-12/h1-10,21H,11H2,(H,19,22)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRUWZZLRKIIIO-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B3743990.png)

![2-[3,5-bis(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3744007.png)


![5-(1,3-benzoxazol-2-yl)-2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3744020.png)
![2-[(3-bromobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B3744026.png)
![2-[(3-bromobenzyl)thio]-N-8-quinolinylacetamide](/img/structure/B3744032.png)

![4-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B3744049.png)


![3-bromo-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide](/img/structure/B3744074.png)